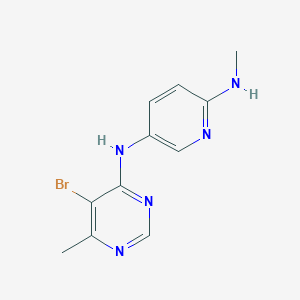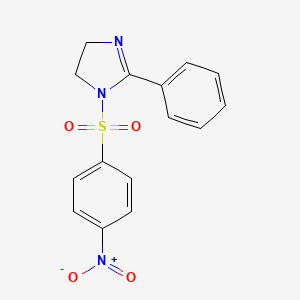
5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyridine derivative that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. It has been found to inhibit the activity of various kinases, including PI3K, mTOR, and AKT, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine in lab experiments include its high potency, selectivity, and low toxicity. However, it has some limitations, including its poor solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine. One direction is to study its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more stable and water-soluble derivatives of this compound. Additionally, further studies are needed to investigate its long-term safety and efficacy in humans.
Conclusion:
In conclusion, 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine is a promising compound that has shown potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. Although it has some limitations, further research is needed to explore its potential applications and develop more stable derivatives of this compound.
Synthesis Methods
The synthesis of 5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine involves the reaction of 6-methyl-5-nitro-pyridin-2-amine with 4,5-dibromo-3-chloro-2-methylpyridine in the presence of a reducing agent. The resulting compound is then treated with a mixture of sodium methoxide and methanol to obtain the final product.
Scientific Research Applications
5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to be effective in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-N-(5-bromo-6-methylpyrimidin-4-yl)-2-N-methylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5/c1-7-10(12)11(16-6-15-7)17-8-3-4-9(13-2)14-5-8/h3-6H,1-2H3,(H,13,14)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQVUDYMFZXPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CN=C(C=C2)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)
![3-(4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7431281.png)
![6-(3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7431285.png)
![N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine](/img/structure/B7431291.png)
![1-methyl-N-[[1-(5-methyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7431294.png)

![N-[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B7431302.png)
![[(3aR,6aS)-2-(2-methoxy-6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B7431309.png)
![[3-Ethyl-4-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]piperidin-1-yl]-(4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7431319.png)
![3-Ethyl-5-[1-[4-[5-methyl-4-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]-1,2,4-triazol-3-yl]piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7431323.png)
![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)
![1-Benzyl-3-[2-(methanesulfonamidomethyl)cyclopentyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7431367.png)
